3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE
Overview
Description
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their significant biological activities and are commonly found in pharmaceuticals and natural products. The unique structure of this compound, which includes a triazine ring fused to a benzimidazole ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired compound . Another method involves the use of acetone and piperidine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of cellular replication and growth, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazino[1,2-a]benzimidazol-2-amines: These compounds share a similar triazino-benzimidazole structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: Another class of compounds with a fused heterocyclic ring system, known for their pharmacological properties.
Uniqueness
The uniqueness of 3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase with high specificity sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(2-phenylethyl)-1-(pyridin-3-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-2-7-19(8-3-1)12-14-26-17-27(16-20-9-6-13-24-15-20)23-25-21-10-4-5-11-22(21)28(23)18-26/h1-11,13,15H,12,14,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWHHURBUTSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C3=CC=CC=C3N=C2N1CC4=CN=CC=C4)CCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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